molecular formula C5H10ClNO3 B15187375 Y3FL98Vhd7 CAS No. 116523-56-9

Y3FL98Vhd7

Cat. No.: B15187375
CAS No.: 116523-56-9
M. Wt: 167.59 g/mol
InChI Key: IVMTZRQAIVOKHQ-WCCKRBBISA-N
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Description

The compound 4-amino-5-oxopentanoic acid hydrochloride, (4S)- (Y3FL98Vhd7) is a chemical substance with the molecular formula C5H9NO3.ClH and a molecular weight of 167.591 g/mol . This compound is characterized by its absolute stereochemistry and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-oxopentanoic acid hydrochloride typically involves the reduction of nitro compounds. One common method is the reduction of 4-nitro-5-oxopentanoic acid using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production of 4-amino-5-oxopentanoic acid hydrochloride often involves large-scale reduction processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-oxopentanoic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-5-oxopentanoic acid hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigating potential therapeutic applications and drug development.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-amino-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets. The compound acts as a substrate for various enzymes, participating in metabolic pathways that lead to the formation of biologically active molecules. The amino group can form hydrogen bonds with enzyme active sites, facilitating catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-oxopentanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and oxo functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

116523-56-9

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

IUPAC Name

(4S)-4-amino-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c6-4(3-7)1-2-5(8)9;/h3-4H,1-2,6H2,(H,8,9);1H/t4-;/m0./s1

InChI Key

IVMTZRQAIVOKHQ-WCCKRBBISA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C=O)N.Cl

Canonical SMILES

C(CC(=O)O)C(C=O)N.Cl

Origin of Product

United States

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